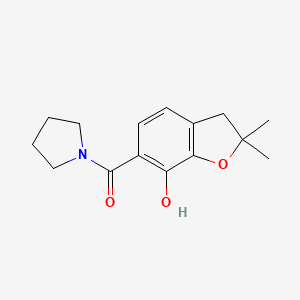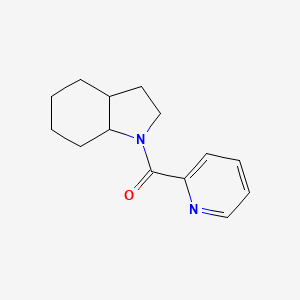![molecular formula C17H20N2O4S B7612678 Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-YL)sulfamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7612678.png)
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-YL)sulfamoyl]-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a methyl group and a sulfamoyl group attached to a tetrahydronaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where the pyrrole derivative reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Tetrahydronaphthalene Moiety: This step involves the Friedel-Crafts alkylation of the pyrrole derivative with a tetrahydronaphthalene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring or the tetrahydronaphthalene moiety.
Reduction: Reduced forms of the sulfamoyl group or the pyrrole ring.
Substitution: Substituted derivatives with various functional groups replacing the sulfamoyl group or hydrogen atoms on the pyrrole ring.
科学研究应用
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the pyrrole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-indole-2-carboxylate
- Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-3-carboxylate
- Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-acetate
Uniqueness
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the tetrahydronaphthalene moiety imparts distinct steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties.
属性
IUPAC Name |
methyl 1-methyl-4-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19-11-13(10-16(19)17(20)23-2)24(21,22)18-15-9-5-7-12-6-3-4-8-14(12)15/h3-4,6,8,10-11,15,18H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIOQDMRMALGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)S(=O)(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


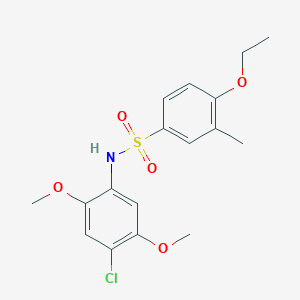
![1-prop-2-enyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B7612623.png)
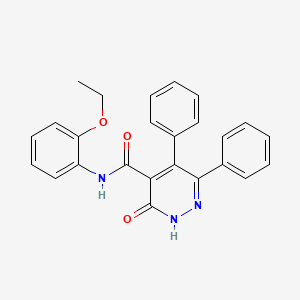
![1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7612644.png)
![2-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]pyridine-2,5-dicarboxamide](/img/structure/B7612645.png)
![3-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7612649.png)
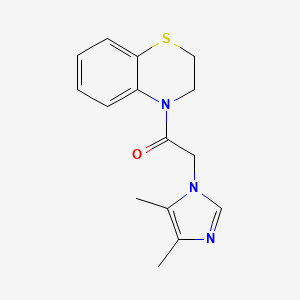

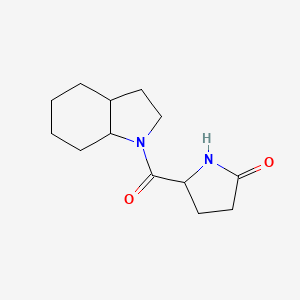
![N-[1-(4-methoxyphenyl)cyclopentyl]acetamide](/img/structure/B7612687.png)
